Asp-gly

Overview

Description

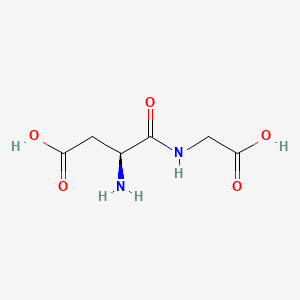

Aspartylglycine, commonly referred to as Asp-gly, is a dipeptide composed of aspartic acid and glycine. It is a fundamental building block in peptide chemistry and plays a crucial role in various biological processes. Aspartylglycine is often used in peptide synthesis and has significant applications in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartylglycine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The N-terminal amino acid (aspartic acid) is then coupled to the glycine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartylglycine involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the carboxyl group, ensures selective reactions and minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

Aspartylglycine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond between aspartic acid and glycine can be hydrolyzed under acidic or basic conditions, resulting in the formation of free amino acids.

Isomerization: Aspartic acid residues can undergo isomerization to form isoaspartic acid, which can impact the stability and function of peptides.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Isomerization: Can occur spontaneously under physiological conditions or be induced by heat and pH changes.

Oxidation: Often involves reactive oxygen species such as hydrogen peroxide (H2O2) or metal-catalyzed oxidation systems.

Major Products Formed

Hydrolysis: Aspartic acid and glycine.

Isomerization: Isoaspartylglycine.

Oxidation: Oxidized aspartylglycine derivatives.

Scientific Research Applications

Biochemical Applications

1.1. Aragonite Precipitation Studies

Recent research has demonstrated that the presence of aspartic acid and glycine can significantly influence the precipitation rates of aragonite, a mineral form of calcium carbonate. A study indicated that aspartic acid (Asp) inhibits aragonite precipitation while glycine (Gly) has a marginal effect at low concentrations but can also inhibit at higher levels. The combination of these amino acids showed a synergistic effect on the morphology and structural properties of precipitated aragonite, suggesting potential applications in biomineralization processes and materials science .

1.2. Cancer Research

The combination of aspartic acid and glutamic acid has been studied for its potential to induce tumor cell death. Research indicates that Asp and Glu can inhibit the Akt signaling pathway, which is crucial for tumor cell growth and survival. This suggests that Asp-Gly could be explored further for its therapeutic potential in cancer treatment, particularly in hepatocellular carcinoma models .

Pharmaceutical Applications

2.1. Drug Delivery Systems

This compound sequences have been incorporated into engineered nanoparticles for targeted drug delivery systems. These nanoparticles utilize this compound ligands to enhance specificity towards cancer cells, thereby improving therapeutic efficacy while minimizing side effects. This application is particularly relevant in breast cancer therapies where targeted delivery is crucial for effective treatment outcomes .

2.2. Resistance Mechanisms in Weeds

The Asp-2078-Gly mutation has been identified in certain weed populations as a mechanism conferring resistance to herbicides. This finding is significant for agricultural practices, as it highlights the need for integrated weed management strategies to combat herbicide resistance effectively .

Material Science Applications

3.1. Peptide-Conjugated Nanofibers

Research has shown that conjugating this compound templated peptides onto nanofiber surfaces can enhance osteogenic differentiation in stem cells. This application is vital for developing advanced biomaterials for bone tissue engineering, as it promotes cellular responses essential for tissue regeneration .

Case Studies

Mechanism of Action

Aspartylglycine exerts its effects through various molecular mechanisms:

Enzymatic Hydrolysis: Cleaved by peptidases to release free amino acids, which can be utilized in metabolic pathways.

Binding to Receptors: Can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Calcium Binding: The aspartic acid residue in aspartylglycine can bind calcium ions, playing a role in calcium-dependent signaling pathways.

Comparison with Similar Compounds

Aspartylglycine can be compared with other dipeptides such as:

Aspartylphenylalanine: Similar in structure but contains phenylalanine instead of glycine, leading to different biochemical properties.

Glycylglycine: Composed of two glycine residues, lacking the acidic side chain of aspartic acid, resulting in different reactivity and stability.

Aspartylserine: Contains serine instead of glycine, which introduces a hydroxyl group, affecting its chemical behavior and interactions.

Aspartylglycine is unique due to its specific combination of aspartic acid and glycine, which imparts distinct chemical and biological properties. Its ability to undergo isomerization and oxidation, as well as its role in calcium binding, sets it apart from other dipeptides.

Biological Activity

Aspartyl-glycine (Asp-Gly) is a dipeptide that has garnered attention for its diverse biological activities. This article explores the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is composed of aspartic acid and glycine, two amino acids that play crucial roles in various biological processes. The dipeptide is involved in cellular signaling, modulation of enzyme activity, and has implications in therapeutic contexts such as thrombosis management and geroprotection.

Antithrombotic Properties

Recent studies have highlighted the antiplatelet aggregation effects of peptides containing this compound motifs. A notable study identified a collagen-derived peptide, Asp-Glu-Gly-Pro (DEGP), which demonstrated significant inhibition of platelet aggregation in vitro and in vivo. DEGP showed a dose-dependent inhibition of platelet aggregation induced by ADP and thromboxane A2 analogs, with an IC50 value of approximately 0.88 mM . The mechanism involves antagonism at P2Y12 and thromboxane receptors, suggesting that this compound-containing peptides could be developed as therapeutic agents for thrombotic diseases.

Geroprotective Effects

The tetrapeptide L-Ala-L-Glu-L-Asp-Gly has been documented to exhibit geroprotective properties. Experimental trials on Drosophila melanogaster indicated that this peptide significantly increased lifespan parameters compared to control groups. Specifically, the average lifespan increased from 38 days in controls to 48 days with peptide treatment . This effect is attributed to enhanced antioxidant defense mechanisms and stimulation of melatonin synthesis, which are crucial for cellular longevity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound peptides interact with specific cell surface receptors, influencing cellular signaling pathways. For instance, DEGP's interaction with P2Y12 receptors leads to downstream effects that inhibit platelet activation .

- Antioxidant Activity : The geroprotective effects associated with L-Ala-L-Glu-L-Asp-Gly involve the enhancement of antioxidant enzyme activities, such as catalase, which mitigates oxidative stress in cells .

- Modulation of Protein Interactions : this compound sequences can affect the binding affinities of proteins involved in cell adhesion and aggregation processes. Studies have shown that modifications to the Asp residue can significantly alter the biological activity of related peptides .

Table 1: Summary of Key Studies on this compound

Properties

IUPAC Name |

3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNSBBHKSZXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3790-51-0 | |

| Record name | NSC186907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.